molecular formula C15H12ClNO2 B6593186 N-(1-chloro-2-oxo-2-phenylethyl)benzamide CAS No. 41260-69-9

N-(1-chloro-2-oxo-2-phenylethyl)benzamide

Cat. No. B6593186
CAS RN: 41260-69-9
M. Wt: 273.71 g/mol
InChI Key: ZMANAHPLPILSDM-UHFFFAOYSA-N
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Description

“N-(1-chloro-2-oxo-2-phenylethyl)benzamide” is a chemical compound that is used as an amidophenacylating reagent in various organic reactions . It is used, for example, in the synthesis of thiohydantoin derivatives .


Molecular Structure Analysis

The molecular formula of “N-(1-chloro-2-oxo-2-phenylethyl)benzamide” is C15H12ClNO2 . The compound has a molecular weight of 273.71 g/mol . The canonical SMILES representation is C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl .


Chemical Reactions Analysis

“N-(1-chloro-2-oxo-2-phenylethyl)benzamide” is used as an amidophenacylating reagent in various organic reactions . For instance, it is used in the synthesis of thiohydantoin derivatives . In a reported reaction, N-(1-Chloro-2-oxo-2-phenylethyl)acet-, -benz-, and -4-methylbenzamides reacted with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to give derivatives of 5-amino-2-hydrazino-1,3-thiazole .


Physical And Chemical Properties Analysis

“N-(1-chloro-2-oxo-2-phenylethyl)benzamide” has a molecular weight of 273.71 g/mol . The compound has a molecular formula of C15H12ClNO2 . The canonical SMILES representation is C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl .

Scientific Research Applications

Reactions with Thiosemicarbazide Derivatives

N-(1-chloro-2-oxo-2-phenylethyl)acet-, -benz-, and -4-methylbenzamides have been found to react with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole . These derivatives further undergo recyclization and acid hydrolysis on heating with hydrochloric acid to produce substituted 3-amino-2-thiohydantoins .

Synthesis of Benzamides

N-(1-chloro-2-oxo-2-phenylethyl)benzamide can be used in the synthesis of benzamide derivatives. This process involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Pharmaceutical Applications

Benzamides, including N-(1-chloro-2-oxo-2-phenylethyl)benzamide, are widely used in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (an antidiarrheal), acetaminophen (an analgesic), and lidocaine (a local anesthetic) .

Industrial Applications

Benzamides are also used in various industries such as paper, plastic, and rubber . They serve as intermediate products in the synthesis of therapeutic agents and show antiplatelet activity .

Agricultural Applications

Amide compounds, including benzamides, are used in agricultural areas . They are often used as pesticides due to their effectiveness against a variety of pests.

Cancer Treatment

Some amide compounds, including those similar to N-(1-chloro-2-oxo-2-phenylethyl)benzamide, have been used in the treatment of cancer . For example, sorafenib, a cancer treatment drug, contains an amide group .

properties

IUPAC Name

N-(1-chloro-2-oxo-2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-14(13(18)11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,14H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMANAHPLPILSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560706
Record name N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-chloro-2-oxo-2-phenylethyl)benzamide

CAS RN

41260-69-9
Record name N-(1-Chloro-2-oxo-2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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